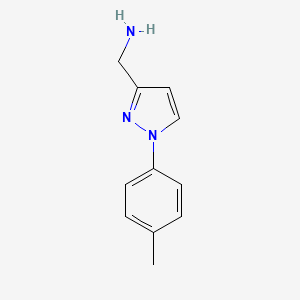

(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine

Description

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

[1-(4-methylphenyl)pyrazol-3-yl]methanamine |

InChI |

InChI=1S/C11H13N3/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14/h2-7H,8,12H2,1H3 |

InChI Key |

AZQXSFPSNFLQCD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=N2)CN |

Origin of Product |

United States |

Preparation Methods

Hydrazone Cyclization Method

A common approach involves the condensation of p-tolyl-substituted hydrazones with suitable electrophiles to form the pyrazole ring. For example, hydrazone derivatives containing the p-tolyl group can be reacted in ethylene glycol under heating to afford 1-(p-tolyl)-substituted pyrazoles in moderate to good yields (up to 70%) as crystalline solids.

- Hydrazone (0.5 mmol) mixed with ethylene glycol.

- Stirred at elevated temperature (e.g., 90–120 °C) for 2–3 hours.

- Product isolated by filtration and recrystallization.

| Compound | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| 1-(p-Tolyl)-3-substituted pyrazole | 70 | 77–78 | White crystalline solid |

This method is versatile and allows for regioselective formation of the pyrazole ring bearing the p-tolyl group at N-1.

Introduction of Methanamine Group at 3-Position

Reduction of Pyrazole-3-Carboxamide Intermediates

One of the most effective routes to obtain (1-(p-tolyl)-1H-pyrazol-3-yl)methanamine is the reduction of the corresponding pyrazole-3-carboxamide derivative. This involves:

- Starting from 1-(p-tolyl)-1H-pyrazole-3-carboxamide.

- Reduction with lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | Dissolve pyrazole-3-carboxamide in anhydrous tetrahydrofuran or 1,4-dioxane | Ready for reduction |

| 2 | Add LAH (3 eq) or borane-THF complex, stir at 65–100 °C for 3–18 h | Reduction of carboxamide to methanamine |

| 3 | Quench cautiously with methanol and acid (e.g., 2N HCl) | Neutralization and workup |

| 4 | Purify by ion-exchange chromatography or column chromatography | Obtain pure (1-(p-tolyl)-1H-pyrazol-3-yl)methanamine |

| Parameter | Value |

|---|---|

| Starting material | 1-(p-tolyl)-1H-pyrazole-3-carboxamide (400 mg, 3.2 mmol) |

| Reducing agent | LAH (365 mg, 9.6 mmol) |

| Solvent | 1,4-Dioxane (30 mL) |

| Temperature | 100 °C |

| Reaction time | 3 h |

| Product yield | ~85% (crude) |

| Product form | Colorless oil or solid after purification |

This method is well-established for converting pyrazole carboxamides to methanamine derivatives with retention of the p-tolyl substituent.

Alternative Synthetic Routes

Nucleophilic Substitution on Halogenated Pyrazoles

Another approach involves nucleophilic substitution of halogenated pyrazole derivatives with amine nucleophiles or azide followed by reduction:

- Halogenated pyrazole (e.g., 3-chloropyrazole) with p-tolyl substitution at N-1.

- Reaction with sodium azide to form azido intermediate.

- Reduction of azido group to amine.

This method is less common but allows functional group interconversion under mild conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrazone cyclization | p-Tolyl hydrazone | Ethylene glycol, heat (90–120 °C) | ~70 | Forms 1-(p-tolyl)-pyrazole core |

| LAH reduction of carboxamide | 1-(p-tolyl)-pyrazole-3-carboxamide | LAH, 1,4-dioxane, 100 °C, 3 h | 80–90 | Converts carboxamide to methanamine |

| Borane-THF reduction | Same as above | Borane-THF, 65 °C, 18 h | ~50–85 | Alternative reducing agent |

| Azide substitution + reduction | Halogenated pyrazole derivative | NaN3, then reduction (FeSO4 or catalytic) | Variable | Multi-step, mild conditions possible |

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR): Characteristic methylene protons (CH2-NH2) appear as singlets around 3.8–4.0 ppm; aromatic protons from p-tolyl group appear between 7.0–7.9 ppm.

- Mass Spectrometry (MS): Molecular ion peak consistent with C11H14N3 (molecular weight ~184 g/mol).

- Melting Point: Typically in the range of 70–90 °C depending on purity and crystallinity.

- Infrared Spectroscopy (IR): NH2 stretching bands around 3300–3500 cm^-1; aromatic C-H and C=C stretches consistent with pyrazole and tolyl groups.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine undergoes alkylation with haloalkanes or activated alkylating agents. For example:

-

Reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl-(1-(p-tolyl)-1H-pyrazol-3-yl)methanamine .

-

Similar alkylation pathways are observed in pyrazole-amine systems, where NaI/K₂CO₃ in CHCl₃ facilitates substitution at the amine group .

text(1-(p-Tolyl)-1H-pyrazol-3-yl)methanamine (1 mmol), methyl iodide (2 mmol), and K₂CO₃ (2 mmol) in CHCl₃ at 0°C for 24 h → N-methyl derivative (64% yield).

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. For instance:

-

Treatment with acetyl chloride in dichloromethane (DCM) produces N-acetyl-(1-(p-tolyl)-1H-pyrazol-3-yl)methanamine .

-

This mirrors methods used for structurally analogous pyrazole-amines, where acylation occurs under mild conditions.

Example Data :

| Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | 72% | DCM, RT, 12 h |

Condensation with Carbonyl Compounds

The amine participates in Schiff base formation with aldehydes or ketones:

-

Reaction with 2-pyridinecarboxaldehyde in methanol using MgSO₄ as a drying agent yields (E)-N-(1-(p-tolyl)-1H-pyrazol-3-yl)-1-(pyridin-2-yl)methanimine .

-

The reaction equilibrium is driven by water removal, favoring imine formation .

-

Imine formation confirmed by -NMR (azomethine singlet at δ 8.66 ppm).

-

High atom economy (81% yield) under ambient conditions.

Cyclocondensation Reactions

The amine engages in heterocycle synthesis via cyclocondensation:

-

Reaction with hydrazonoyl halides (e.g., ethyl 2-chloro-2-(2-phenylhydrazono)acetate) forms thiadiazole derivatives .

-

Similar protocols use triethylamine in ethanol to facilitate nucleophilic attack and cyclization .

-

Thiohydrazonate intermediate formation.

-

Cyclization to yield thiadiazole cores (e.g., ethyl 5-({[1H-pyrazol-4-yl]methylene}hydrazono)-1,3,4-thiadiazole-2-carboxylate).

Coordination Chemistry

The amine acts as a ligand for metal complexes:

-

Reaction with AgSbF₆ in CH₃CN forms silver coordination complexes, as demonstrated in related pyrazole systems .

-

Such complexes are characterized by NMR and HRMS, with potential catalytic applications .

Example :

textAgSbF₆ (0.5 mmol) + (1-(p-tolyl)-1H-pyrazol-3-yl)methanamine in CH₃CN → Silver complex (purified via column chromatography)[1].

Nucleophilic Substitution

The amine undergoes sulfonylation with sulfonyl chlorides:

-

Reaction with p-toluenesulfonyl chloride produces N-sulfonyl derivatives , useful in medicinal chemistry.

Conditions :

-

DCM, triethylamine, 0°C → RT.

Oxidation and Functionalization

While direct oxidation data is limited, analogous pyrazole-amines undergo:

-

Oxidation to nitro derivatives using HNO₃/H₂SO₄.

-

Functionalization via diazonium salt intermediacy for coupling reactions .

Biological Activity-Driven Modifications

Derivatives of (1-(p-tolyl)-1H-pyrazol-3-yl)methanamine show promise in drug discovery:

-

Ketoxime derivatives (e.g., from reaction with hydroxylamine) exhibit antitubulin activity .

-

Anti-proliferative IC₅₀ values in the low micromolar range against A549 and HT-1080 cell lines .

Representative Bioactive Derivative :

| Compound | IC₅₀ (μM) A549 | IC₅₀ (μM) HT-1080 |

|---|---|---|

| Ketoxime derivative | 0.89 | 1.12 |

Scientific Research Applications

(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-(P-tolyl)-1h-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Variations in Aryl Substituents

The p-tolyl group is critical for maintaining bioactivity. Evidence from SAR studies demonstrates that replacing the 4-methyl group with bulkier or electron-donating/withdrawing substituents significantly reduces potency. For example:

- 4-Chloro (40c) , 4-bromo (40d) , and 4-methoxy (40e) : These substitutions led to diminished TNF-α inhibitory activity compared to the parent compound, likely due to steric hindrance or altered electronic properties .

- 4-Ethyl (40h) : A larger alkyl group further decreased activity, suggesting steric constraints in the binding pocket .

Table 1: Impact of Aryl Substituents on Activity

| Compound ID | Aryl Substituent | Relative Activity (%) |

|---|---|---|

| 40a | 4-Methyl (p-tolyl) | 100 (Reference) |

| 40c | 4-Chloro | ~40 |

| 40d | 4-Bromo | ~35 |

| 40h | 4-Ethyl | ~20 |

Pyrazole Ring Modifications

The pyrazole ring’s electronic configuration and substitution pattern are equally critical:

- Positional Isomers : Replacing the 1-(p-tolyl)-3-tert-butyl-1H-pyrazol-5-amine group with its positional isomers (e.g., 40n, 40p) resulted in a "dramatic loss of activity," highlighting the importance of the pyrazole’s substitution geometry .

- Isoxazole Analogues : Compounds like 40l (5-tert-butylisoxazol-3-amine) and 40m (3-tert-butylisoxazol-5-amine) showed reduced potency, indicating that the pyrazole ring itself is optimal for target engagement .

Methanamine Group Positioning

The methanamine group at the pyrazole’s 3-position is conserved in active compounds. Derivatives with alternative amine positions or modifications (e.g., 1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine , 1-(1,5-dimethyl-1H-pyrazol-3-yl)methanamine ) exhibit varied activities, suggesting that the 3-position is critical for maintaining hydrogen-bonding interactions .

Table 2: Pyrazole Ring Substitution Effects

| Compound ID | Pyrazole Substituents | Activity Trend |

|---|---|---|

| (1-(p-Tolyl)-1H-pyrazol-3-yl)methanamine | 1-p-tolyl, 3-CH2NH2 | High |

| 40n | 4-tert-butyl-1-(p-tolyl)imidazol-2-amine | Low |

| 40p | 1-tert-butyl-3-(p-tolyl)-1H-pyrazol-4-amine | Low |

| 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine | 1-ethyl, 5-CH2NH(CH3) | Moderate |

Biological Activity

The compound (1-(P-tolyl)-1H-pyrazol-3-yl)methanamine is a nitrogen-containing aromatic compound belonging to the pyrazole class, characterized by a p-tolyl group attached at the third position of the pyrazole ring, linked to a primary amine. This unique structure contributes to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of pyrazole derivatives, particularly against Gram-positive bacteria . The compound has shown promising results in inhibiting bacterial growth, with specific derivatives demonstrating significant efficacy in laboratory settings. For instance, compounds synthesized from pyrazole structures exhibited minimum inhibitory concentrations (MIC) that were effective against various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of (1-(P-tolyl)-1H-pyrazol-3-yl)methanamine derivatives has been a focal point of research. Studies have reported various derivatives exhibiting significant antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 1 | MCF-7 | 0.08 | Antiproliferative |

| 2 | A549 | 26 | Growth inhibition |

| 3 | HCT116 | 1.1 | Cytotoxicity |

These findings indicate that certain derivatives of the compound can induce apoptosis and inhibit tumor growth effectively .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, the compound has demonstrated anti-inflammatory properties . Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins and other inflammatory mediators, suggesting a therapeutic potential for conditions characterized by excessive inflammation .

Study 1: Anticancer Efficacy

A study conducted by Wei et al. focused on synthesizing various pyrazole derivatives and evaluating their anticancer activity against different cell lines. The most potent compound from their research exhibited an IC50 value of 0.08 µM against MCF-7 cells, highlighting its potential as a lead compound for further development in cancer therapy .

Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy of synthesized pyrazole compounds against Staphylococcus aureus and Escherichia coli . The results indicated that certain derivatives had MIC values lower than those of traditional antibiotics, showcasing their potential as alternatives in treating bacterial infections resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-(p-tolyl)-1H-pyrazol-3-yl)methanamine, and how are intermediates purified?

- Methodology : Synthesis often involves condensation reactions between substituted hydrazines and α,β-unsaturated ketones or aldehydes. For example, Mannich reactions using diaza-crown ethers (e.g., N,N'-bis(methoxymethyl)diaza-18-crown-6) can introduce amine functionalities . Purification typically employs column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Intermediate characterization via -NMR and LC-MS is critical to confirm regioselectivity of the pyrazole ring formation .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in polar solvents (e.g., methanol). Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (via WinGX suite) resolves bond lengths/angles and anisotropic displacement parameters. Hydrogen bonding and π-π stacking interactions are analyzed using ORTEP for visualization .

Q. What safety precautions are necessary when handling this compound?

- Methodology : Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation/contact. Respiratory protection (P95 masks) is advised for fine powders. Acute toxicity data (e.g., LD) may be limited, so treat as hazardous. Store at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., twinned crystals) be resolved during structure refinement?

- Methodology : For twinned data, use SHELXL’s TWIN and BASF commands to refine twin laws and scale factors. Validate with R and merging statistics. If disorder persists, employ PART instructions to model split positions. Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to identify plausible conformers .

Q. What strategies optimize synthetic yield while minimizing byproducts in Mannich-type reactions?

- Methodology : Optimize reaction stoichiometry (1:1.2 molar ratio of ketone to hydrazine) and solvent polarity (DMF or DMSO enhances nucleophilicity). Catalytic bases (KCO) improve amine coupling efficiency. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7). For byproduct suppression, use scavengers like molecular sieves to trap water .

Q. How do structural modifications (e.g., halogenation) impact bioactivity, and how are these analogs screened?

- Methodology : Introduce halogens (Cl, Br) at the p-tolyl or pyrazole positions via electrophilic substitution. Assess antimicrobial/analgesic activity via:

- MIC assays against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using broth microdilution.

- Carrageenan-induced paw edema in murine models for anti-inflammatory response.

Correlate results with logP (HPLC-derived) and electronic effects (Hammett σ constants) .

Q. How can conflicting toxicity data (e.g., carcinogenicity potential) be addressed in risk assessment?

- Methodology : Perform Ames tests (TA98/TA100 strains) to evaluate mutagenicity. If IARC/ACGIH data are absent (common for novel analogs), apply read-across models using structurally related amines (e.g., benzidine analogs). Use QSAR tools like OECD Toolbox to predict LD and prioritize in vivo testing .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to identify the source of variability?

- Methodology : Variability arises from polymorphic forms or impurities. Perform DSC (differential scanning calorimetry) at 10°C/min under N. Compare with SCXRD to confirm polymorphism. Recrystallize from alternative solvents (e.g., acetonitrile vs. ethanol) to isolate pure phases .

Q. Conflicting NMR shifts for the methanamine proton: Solvent effects or tautomerism?

- Methodology : Record -NMR in deuterated DMSO and CDCl. Tautomerism (pyrazole NH vs. amine proton exchange) can cause shifts. Use -HSQC to confirm proton assignments. DFT calculations (GIAO method) simulate solvent effects .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.